Pemigatinib

Catalog No.
S538936
CAS No.
1513857-77-6
M.F
C24H27F2N5O4
M. Wt
487.5
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pemigatinib

CAS Number

1513857-77-6

Product Name

Pemigatinib

IUPAC Name

11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-4-(morpholin-4-ylmethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one

Molecular Formula

C24H27F2N5O4

Molecular Weight

487.5

InChI

InChI=1S/C24H27F2N5O4/c1-4-30-21-14(11-27-23-16(21)9-15(28-23)13-29-5-7-35-8-6-29)12-31(24(30)32)22-19(25)17(33-2)10-18(34-3)20(22)26/h9-11H,4-8,12-13H2,1-3H3,(H,27,28)

InChI Key

HCDMJFOHIXMBOV-UHFFFAOYSA-N

SMILES

CCN1C2=C3C=C(NC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F)CN5CCOCC5

Solubility

Soluble in DMSO

Synonyms

Pemigatinib; INCB054828; INCB-054828; INCB 054828; INCB54828; INCB 54828; INCB-54828

Description

The exact mass of the compound Pemigatinib is 487.2031 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Pemigatinib, sold under the brand name Pemazyre, is a synthetically derived tyrosine kinase inhibitor (TKI) []. It was discovered and developed by Incyte Corporation as a targeted therapy for cancers driven by specific genetic alterations []. Pemigatinib's significance lies in its ability to target fibroblast growth factor receptors (FGFRs), which play a crucial role in the growth and spread of certain cancers [].


Molecular Structure Analysis

Pemigatinib possesses a bicyclic structure consisting of a pyrazolocarbazole core fused with a cyclopropane ring. This unique structure allows Pemigatinib to bind competitively to the ATP-binding pocket of FGFRs, thereby inhibiting their activity []. The presence of specific functional groups, such as the nitrogen atoms and the carbonyl group, contributes to hydrogen bonding and hydrophobic interactions with the amino acid residues within the FGFR binding pocket, leading to potent inhibition.


Chemical Reactions Analysis

The detailed synthesis of Pemigatinib is proprietary information. However, scientific literature suggests a multi-step organic synthesis process likely involving reactions like nucleophilic substitution, cyclization, and coupling reactions to create the final structure [].

Pemigatinib primarily acts through non-covalent binding to FGFRs, leading to inhibition rather than undergoing decomposition reactions within the body []. However, metabolic breakdown by enzymes in the liver is likely a clearance mechanism for Pemigatinib [].


Physical And Chemical Properties Analysis

  • Melting point: Not publicly available [].
  • Boiling point: Not publicly available [].
  • Solubility: Pemigatinib is sparingly soluble in water but has good solubility in organic solvents like dimethyl sulfoxide (DMSO) [].
  • Stability: Pemigatinib is relatively stable at room temperature but may require special storage conditions to maintain potency [].

Pemigatinib acts as a specific inhibitor of FGFR1, FGFR2, and FGFR3 []. These receptors are involved in various cellular processes, including cell growth, proliferation, and survival. In certain cancers, mutations or amplifications in FGFR genes lead to their constitutive activation, promoting uncontrolled cell growth []. Pemigatinib binds to the ATP-binding pocket of FGFRs, preventing them from binding to ATP, a crucial energy molecule needed for their signaling activity. This effectively blocks the downstream signaling pathways driven by FGFRs, leading to tumor cell death or suppression of growth [].

Mechanism of Action

Pemigatinib works by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are proteins on the surface of cells that play a role in cell growth, proliferation, and survival. Mutations in these receptors can lead to uncontrolled cell growth and cancer development [Source: National Cancer Institute (.gov) ]. Pemigatinib selectively binds to and blocks the activity of FGFRs with specific mutations, thereby hindering cancer cell growth.

Ongoing Research

Pemigatinib is currently being investigated in clinical trials for the treatment of various cancers driven by FGFR mutations. These include cholangiocarcinoma (bile duct cancer), bladder cancer, and some types of lung cancer [Source: ClinicalTrials.gov ]. Researchers are evaluating its efficacy, safety, and optimal dosing regimens, either as a single therapy or in combination with other drugs.

Biomarker Development

An essential aspect of research with pemigatinib involves identifying biomarkers. Biomarkers are biological molecules that can indicate the presence of a disease or a patient's response to treatment. Identifying FGFR mutations can help determine which patients might benefit most from pemigatinib therapy [Source: National Cancer Institute (.gov) ].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.8

Exact Mass

487.2031

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Pemigatinib

Biological Half Life

Following administration of a single oral dose of 13.5 mg pemigatinib, the geometric mean elimination half-life (t½) of pemigatinib was 15.4 (51.6% CV) hours.

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human drugs -> Orphan -> Pemazyre -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
Casadei C, Dizman N, Schepisi G, Cursano MC, Basso U, Santini D, Pal SK, De Giorgi U: Targeted therapies for advanced bladder cancer: new strategies with FGFR inhibitors. Ther Adv Med Oncol. 2019 Nov 25;11:1758835919890285. doi: 10.1177/1758835919890285. eCollection 2019. [PMID:31803255]
Liu PCC, Koblish H, Wu L, Bowman K, Diamond S, DiMatteo D, Zhang Y, Hansbury M, Rupar M, Wen X, Collier P, Feldman P, Klabe R, Burke KA, Soloviev M, Gardiner C, He X, Volgina A, Covington M, Ruggeri B, Wynn R, Burn TC, Scherle P, Yeleswaram S, Yao W, Huber R, Hollis G: INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. PLoS One. 2020 Apr 21;15(4):e0231877. doi: 10.1371/journal.pone.0231877. eCollection 2020. [PMID:32315352]
Blechacz B: Cholangiocarcinoma: Current Knowledge and New Developments. Gut Liver. 2017 Jan 15;11(1):13-26. doi: 10.5009/gnl15568. [PMID:27928095]
Roskoski R Jr: The role of fibroblast growth factor receptor (FGFR) protein-tyrosine kinase inhibitors in the treatment of cancers including those of the urinary bladder. Pharmacol Res. 2020 Jan;151:104567. doi: 10.1016/j.phrs.2019.104567. Epub 2019 Nov 23. [PMID:31770593]
FDA Approved Drug Products: PEMAZYRE (pemigatinib) tablets, for oral use
FDA Resources for Information | Approved Drugs: FDA grants accelerated approval to pemigatinib for cholangiocarcinoma with an FGFR2 rearrangement or fusion

Explore Compound Types